molecular formula C12H18N4 B15068139 1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B15068139
M. Wt: 218.30 g/mol
InChI Key: FJQUKYJWRRCPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its potential biological activity and is often explored in medicinal chemistry for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine typically involves the construction of the imidazo[4,5-b]pyridine core. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using various catalysts and solvents to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit protein kinases involved in signal transduction pathways, leading to altered cellular responses .

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H18N4/c1-4-16-11-9(6-5-7-14-11)15-12(16)10(13)8(2)3/h5-8,10H,4,13H2,1-3H3

InChI Key

FJQUKYJWRRCPLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.